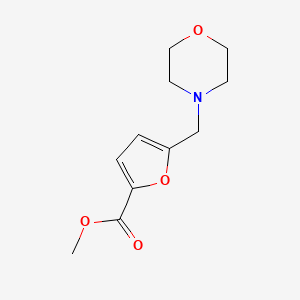

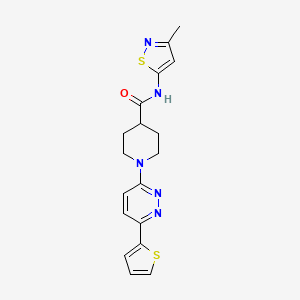

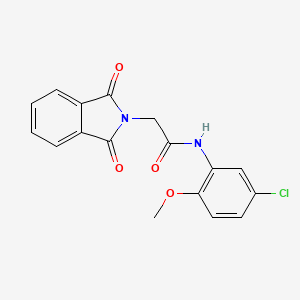

![molecular formula C15H16N2O4S B2891931 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea CAS No. 1421507-35-8](/img/structure/B2891931.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, also known as BDP, is a compound that has been extensively studied due to its potential therapeutic applications. BDP is a urea-based compound that has been synthesized using various methods, including the reaction of benzo[d][1,3]dioxole with 3-hydroxy-3-(thiophen-2-yl)propylamine.

Scientific Research Applications

Chemical Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on synthesizing a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed them for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility, suggesting applications in enzyme inhibition and possibly in the treatment of conditions like Alzheimer's disease Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995.

Synthesis Techniques and Applications

Thalluri et al. (2014) demonstrated the application of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This method achieved good yields without racemization under milder conditions, indicating its potential for environmentally friendly and cost-effective synthesis of ureas, which can have broad applications in pharmaceuticals and agrochemicals Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014.

Antioxidant Activity

A recent work by Abd-Almonuim, Mohammed, and Al-khalifa (2020) involved the preparation and characterization of a derivative in a dioxin-ethanol medium showing high antioxidant activities. Such studies contribute to understanding the antioxidant properties of urea derivatives, potentially relevant in designing drugs with antioxidant capabilities Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020.

Enzyme Inhibition for Cancer Therapy

Nammalwar, Meshram, Santhakumari, and Shanware (2007) explored the synthesis of compounds involving the reaction with phenyl thiourea and other agents, aiming at enzyme inhibition which could be relevant in cancer therapy. Such research underscores the importance of urea derivatives in developing therapeutic agents targeting specific enzymes associated with cancer M. Narule, J. Meshram, B. Santhakumari, A. Shanware, 2007.

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c18-11(14-2-1-7-22-14)5-6-16-15(19)17-10-3-4-12-13(8-10)21-9-20-12/h1-4,7-8,11,18H,5-6,9H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKBIJSGHTVAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] benzoate](/img/structure/B2891856.png)

![1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2891858.png)

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2891860.png)

![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891866.png)

![(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2891870.png)